3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
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Overview
Description
3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a complex organic compound that features a cyclohexene ring, a pyrazine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine typically involves multiple steps. One common approach is to start with the cyclohexene ring, which can be functionalized to introduce the necessary substituents. The pyrazine moiety can be synthesized separately and then coupled with the cyclohexene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: In materials science, it may be used to develop new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of cyclohexene, pyrazine, and piperidine, such as:
- Cyclohex-1-en-1-yl(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Cyclohex-2-en-1-yl(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone .
Uniqueness
What sets 3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine apart is its specific combination of functional groups and ring structures, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-21(2)16-17(20-11-10-19-16)24-15-9-6-12-22(13-15)18(23)14-7-4-3-5-8-14/h3-4,10-11,14-15H,5-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLPRYCOMOXUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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